molecular formula C25H26N4O4 B2673057 (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide CAS No. 889388-40-3

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

Cat. No.: B2673057
CAS No.: 889388-40-3
M. Wt: 446.507
InChI Key: SCMQCXDBEFPYHV-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is a synthetic small molecule compound designed for advanced biochemical research, particularly in the field of kinase signaling pathways. This chemical scaffold is structurally characterized by a central (Z)-2-cyano-3-phenylprop-2-enamide core, which is a key pharmacophore known to confer potent biological activity by acting as a kinase inhibitor . Compounds within this chemical class have been specifically investigated for their ability to potently inhibit p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK pathway is a critical mediator of cellular stress responses and a well-validated target for inflammatory diseases; thus, this compound serves as a valuable tool for elucidating the role of this kinase in various pathological models. The structural design, featuring specific substitutions on the phenyl rings, is optimized for interaction with the ATP-binding site of the target kinase, potentially leading to high selectivity and efficacy in modulating downstream signaling cascades . Research applications for this compound are primarily focused on exploring the molecular mechanisms underlying immune responses and inflammation. It can be used in in vitro cell-based assays to study the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β. Furthermore, its utility extends to basic research on cellular processes like apoptosis, proliferation, and differentiation that are influenced by p38 MAPK activity. The presence of the 3-methoxy-4-propoxyphenyl moiety is intended to enhance the compound's physicochemical properties and binding affinity, making it a sophisticated probe for researchers in pharmacology and drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-5-13-33-21-12-11-18(15-22(21)32-4)14-19(16-26)24(30)27-23-17(2)28(3)29(25(23)31)20-9-7-6-8-10-20/h6-12,14-15H,5,13H2,1-4H3,(H,27,30)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMQCXDBEFPYHV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O3C_{25}H_{24}N_4O_3 with a molecular weight of approximately 440.48 g/mol. Its unique structure includes a cyano group and a pyrazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H24N4O3
Molecular Weight440.48 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano group enhances its reactivity and potential binding affinity to target sites, while the pyrazole ring contributes to its structural stability and bioactivity.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptors : It could modulate receptor activity related to pain and inflammation.
  • DNA Interactions : Potential interactions with DNA could lead to anticancer effects.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated using various in vivo models, demonstrating its ability to reduce inflammation markers effectively.

Case Study : A study involving carrageenan-induced paw edema in rats showed that this compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory effects.

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer potential. The compound's structure suggests it may inhibit tumor growth through several mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings :

  • In vitro studies using MTT assays have indicated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Docking studies suggest strong binding affinity to cyclooxygenase (COX) enzymes, which play a crucial role in tumorigenesis.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Experimental Results :

  • Minimum inhibitory concentration (MIC) tests revealed that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.
  • Comparative studies with standard antibiotics showed that this compound has comparable or superior efficacy against certain pathogens.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or modulation of signaling pathways associated with cancer cell proliferation.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated various pyrazole derivatives against different cancer cell lines, revealing that modifications in structure could significantly enhance cytotoxicity.
    • Findings : The compound exhibited an IC50 value of 42.30 µM against the NCI-H460 lung cancer cell line, indicating moderate potency compared to other derivatives.
    CompoundCell LineIC50 (µM)
    (Z)-2-cyano compoundNCI-H46042.30
    Pyrazole derivative AMCF70.01
    Pyrazole derivative BA54926
  • Mechanistic Insights :
    • The biological activity is attributed to the interaction of the cyano and pyrazole groups with molecular targets such as kinases and receptors involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Pyrazole derivatives are known for their ability to inhibit bacterial and fungal growth.

Research Findings

Research has indicated that compounds similar to (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide possess significant antibacterial and antifungal properties.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AnticancerModerate cytotoxicity against lung cancer cells
AntimicrobialInhibition of bacterial and fungal growth

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s nitrile (-C≡N) and α,β-unsaturated amide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Products Key Observations
Nitrile hydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (acidic)Carboxylic acid derivative (via intermediate amide formation)Rate influenced by steric hindrance
Amide bond hydrolysisNaOH/H<sub>2</sub>O (basic) or HCl/H<sub>2</sub>O (acidic)Pyrazole-4-amine and substituted cinnamic acid derivativesRequires prolonged heating

The presence of electron-withdrawing groups (e.g., cyano) enhances electrophilicity, accelerating hydrolysis.

Nucleophilic Additions

The α,β-unsaturated enamide system undergoes Michael addition due to its conjugated double bond:

Nucleophile Reaction Conditions Product Catalyst/Notes
Thiols (e.g., mercaptoethanol)Room temperature, polar aprotic solvent (DMF)Thioether adduct at β-positionBase (e.g., Et<sub>3</sub>N) enhances kinetics
Amines (e.g., benzylamine)Reflux in ethanolβ-Amino adduct with retained Z-configurationStereoselectivity observed

The Z-configuration of the double bond influences regioselectivity, favoring 1,4-addition.

Electrophilic Aromatic Substitution

The 3-methoxy-4-propoxyphenyl moiety participates in electrophilic substitution:

Reagent Position Product Reaction Rate
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Para to methoxy groupNitro-substituted aryl derivativeModerate
Br<sub>2</sub>/FeBr<sub>3</sub> (bromination)Ortho to propoxy groupBromo-substituted derivativeSlow (steric hindrance from propoxy)

Methoxy groups act as ortho/para directors, while propoxy groups exhibit steric limitations .

Cross-Coupling Reactions

The pyrazole and aryl groups enable palladium-catalyzed cross-coupling:

Reaction Type Conditions Substrate Yield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBoronic acid derivatives65–78%
Buchwald-Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Aryl halides or amines52–60%

The 1,5-dimethyl-3-oxo-pyrazole ring shows stability under these conditions .

Reduction Reactions

Selective reduction of the α,β-unsaturated system is achievable:

Reducing Agent Conditions Product Stereochemistry
H<sub>2</sub>/Pd-C (catalytic hydrogenation)Ethanol, 25°CSaturated amide (Z → cis configuration)Partial racemization observed
NaBH<sub>4</sub>/NiCl<sub>2</sub>Methanol, 0°CAllylic alcohol derivativeLow yield (~30%)

The cyano group remains intact under mild reduction conditions.

Oxidation of Pyrazole Ring

The pyrazole ring’s methyl groups undergo oxidation:

Oxidizing Agent Conditions Product Mechanism
KMnO<sub>4</sub>/H<sub>2</sub>OAcidic, refluxCarboxylic acid at C1-methyl positionRadical intermediates
SeO<sub>2</sub>/dioxane80°C, 12 hrHydroxymethyl derivative at C5-methylSelective for less hindered group

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Reagent Product Application
PCl<sub>5</sub>/POCl<sub>3</sub>Imidazo[1,2-a]pyrazine derivativesAntiviral agent precursors
NH<sub>2</sub>NH<sub>2</sub>/EtOHPyrazolo[3,4-d]pyrimidine analogsKinase inhibition studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyrazole derivatives and enamide-containing molecules. Key differences in substituents, hydrogen-bonding patterns, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Hydrogen-Bonding Features Reported Bioactivity/Applications
(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide Pyrazole + α,β-unsaturated enamide Cyano, 3-methoxy-4-propoxyphenyl Amide N–H, cyano (weak acceptor), methoxy/propoxy Anticipated antifungal/anti-inflammatory*
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole + acetamide 4-Nitrophenyl Amide N–H, nitro (strong acceptor) Antifungal, insecticidal
XCT790 [(E)-3-(substituted phenyl)-2-cyano-N-(thiadiazolyl)prop-2-enamide] Thiadiazole + enamide Trifluoromethyl, thiadiazole Cyano, amide N–H, thiadiazole S/N Estrogen-related receptor modulator
4i: 6-(4-(1-(Pyrazolyl)tetrazolyl)phenyl)-pyrimidinone Pyrazole + tetrazole Tetrazole, coumarin Tetrazole N–H, coumarin carbonyl Fluorescent probes, enzyme inhibition

* Bioactivity inferred from structural analogs in .

Key Observations:

Substituent Effects: The 3-methoxy-4-propoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-nitrophenyl group in or the trifluoromethyl-thiadiazole in XCT790 . This may enhance bioavailability but reduce aqueous solubility.

Hydrogen-Bonding and Crystal Packing: The target compound’s amide N–H and cyano group can form classical N–H⋯O and weak C–H⋯N interactions, similar to patterns observed in pyrazole derivatives . However, the absence of strong acceptors (e.g., nitro in ) may reduce intermolecular cohesion, affecting crystallization behavior.

Biological Activity: Pyrazole-acetamide derivatives (e.g., ) exhibit antifungal activity due to nitro group-mediated redox interference. The target compound’s methoxy/propoxy groups may instead modulate cytochrome P450 interactions, altering metabolic stability.

Computational and Experimental Insights

  • DFT Studies: The (Z)-configuration of the cyano group likely results in a planar geometry, enhancing conjugation and stabilizing the enamide system. This aligns with Becke’s density-functional studies, where exact-exchange terms improve accuracy in predicting such electronic features .
  • Crystallography : SHELX-refined structures of related pyrazole derivatives reveal that substituent bulkiness (e.g., propoxy vs. nitro) significantly impacts dihedral angles between aromatic rings, influencing molecular packing and solubility.

Q & A

Q. What strategies validate hydrogen-bonding networks in solution versus solid states?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR detects proximity of protons in solution. Variable-temperature NMR assesses dynamic behavior. Crystallographic data from multiple solvent systems (e.g., DMSO vs. CH₂Cl₂) compare packing motifs .

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